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An In-depth Technical Guide on the Preliminary In Vitro Profile of a Novel CD47x4-1BB
Targeting Fusion Protein

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the preliminary in vitro studies of DSP107, a novel, first-in-class, bi-
specific fusion protein. Initial investigations, detailed herein, suggest that DSP107 holds the
potential to bridge the innate and adaptive immune systems to combat cancer. This guide will
delve into its mechanism of action, present key quantitative data from in vitro experiments, and
provide detailed methodologies for the cited studies.

Core Mechanism of Action: A Two-Pronged Assault
on Cancer

DSP107 is a bi-functional fusion protein engineered to simultaneously engage two critical
pathways in the anti-tumor immune response. It is composed of the extracellular domain of
human signal-regulatory protein alpha (SIRPa) fused to the extracellular domain of human 4-
1BB ligand (4-1BBL)[1][2][3]. This unique structure allows DSP107 to act as both a checkpoint
inhibitor and a T-cell co-stimulator.

The primary mechanism of action can be dissected into two synergistic activities:

e Inhibition of the CD47-SIRPa "Don't Eat Me" Signal: Cancer cells frequently overexpress
CD47 on their surface, which interacts with SIRPa on macrophages and other phagocytic
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cells. This interaction transmits a "don't eat me" signal, preventing the cancer cells from
being engulfed and destroyed. By binding to CD47 on tumor cells, the SIRPa component of
DSP107 effectively blocks this interaction, thereby promoting macrophage-mediated
phagocytosis of malignant cells[1][2][4][5].

» Conditional 4-1BB Co-stimulation of T-Cells: The 4-1BB (CD137) receptor is a potent co-
stimulatory molecule expressed on activated T-cells. The 4-1BBL component of DSP107 can
bind to and activate 4-1BB, leading to enhanced T-cell proliferation, cytokine production, and
cytotoxic activity. Crucially, this activation is conditional; it occurs when DSP107 is cross-
linked by binding to CD47 on the surface of cancer cells[4][5][6]. This targeted activation is
designed to localize the potent T-cell co-stimulation to the tumor microenvironment,
potentially minimizing off-target systemic immune activation.

This dual mechanism is designed to convert a "cold" tumor, immunologically quiescent, into a
"hot" tumor with an active anti-tumor immune response.

Signaling Pathway of DSP107

DSP107's dual mechanism of action.

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative findings from preliminary in vitro evaluations of
DSP107.
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Experiment Type Cell Lines | System Key Findings Reference
DSP107, alone orin
combination with
rituximab, significantly

Co-cultures of increased
macrophages with phagocytosis of

Macrophage-mediated various DLBCL cell cancer cells. (115]

Phagocytosis lines and primary Prolonged treatment

patient-derived (co-culture) with
DLBCL cells. DSP107 and rituximab
led to a decrease in
cancer cell number by
up to 85%.
Co-cultures of DSP107 treatment
Neutrophil-mediated polymorp-honuclear S|gn|f|cantl-y increased
neutrophils (PMNs) PMN-mediated [1][5]

Trogocytosis

with B cell lymphoma

cell lines.

trogocytosis of

malignant B cells.

4-1BB Co-stimulatory
Activity

HT1080.4-1BB

reporter cells.

DSP107 activated 4-
1BB-mediated
signaling, which was
strictly dependent on
the SIRPa-mediated
binding of DSP107 to
CDA47.

[1](51(6]

T-Cell Cytotoxicity

Mixed cultures of T-
cells with CD47-
expressing cancer

cells.

DSP107 augmented
T-cell cytotoxicity in an
effector-to-target ratio-

dependent manner.

[1](5](6]

T-Cell Activation and

Proliferation

T-cells co-cultured

with cancer cells.

DSP107 treatment led
to increased secretion
of IFNy and
expression of CD25
on T-cells, indicating

enhanced T-cell

[7]
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activation and

proliferation.

DSP107 binds with
- - high affinity to both
Binding Affinity Resonance (SPR) [71[8]
human CD47 and 4-

1BB.

Surface Plasmon

analysis.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below to facilitate
reproducibility and further investigation.

Macrophage-Mediated Phagocytosis Assay

Objective: To quantify the ability of DSP107 to enhance the phagocytosis of cancer cells by
macrophages.

Methodology:

e Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated
from healthy donors. Monocytes are then purified and differentiated into macrophages using
standard protocols with macrophage colony-stimulating factor (M-CSF).

o Cancer Cell Labeling: Target cancer cells (e.g., DLBCL cell lines) are labeled with a
fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.

o Co-culture: Labeled cancer cells are co-cultured with the generated macrophages at a
specific effector-to-target ratio.

o Treatment: DSP107 is added to the co-culture at various concentrations. Control groups
include an isotype control and no treatment. For combination studies, a therapeutic antibody
like rituximab is also added.

 Incubation: The co-culture is incubated for a specified period (e.g., 3 hours) to allow for
phagocytosis.
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e Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer
cells is quantified by flow cytometry.

T-Cell Activation and Cytotoxicity Assay

Objective: To assess the effect of DSP107 on T-cell activation and their ability to kill cancer
cells.

Methodology:
o T-Cell Isolation: T-cells are isolated from healthy donor PBMCs.

o Co-culture: T-cells are co-cultured with target cancer cells (expressing CD47) at various
effector-to-target ratios.

e Treatment: DSP107 is added to the co-culture.

o T-Cell Activation Analysis: After a defined incubation period, T-cell activation is assessed by
measuring the expression of activation markers such as CD25 and the secretion of cytokines
like IFNy into the supernatant using ELISA or other immunoassays.

o Cytotoxicity Analysis: Cancer cell viability is measured using a standard assay (e.g., MTS
assay or flow cytometry with a viability dye) to determine the extent of T-cell-mediated killing.

Experimental Workflow for In Vitro Evaluation of DSP107
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Workflow for in vitro assessment of DSP107.

Concluding Remarks

The preliminary in vitro data for DSP107 are promising, demonstrating a dual mechanism of
action that effectively engages both the innate and adaptive arms of the immune system. The
ability to block the CD47-SIRPa checkpoint while simultaneously providing a conditional co-
stimulatory signal to T-cells presents a novel and potentially powerful strategy in cancer
immunotherapy. The findings summarized in this technical guide provide a solid foundation for
the ongoing preclinical and clinical development of DSP107 as a potential therapeutic for a
range of malignancies. Further studies are warranted to fully elucidate its therapeutic potential
and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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